6-Hydroxypyrimidine-4-carboxylic acid

Overview

Description

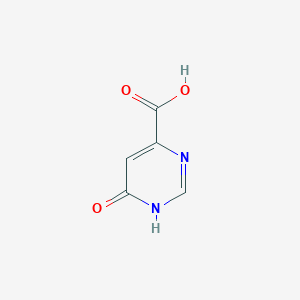

6-Hydroxypyrimidine-4-carboxylic acid is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyrimidine-4-carboxylic acid typically involves the reaction of ethyl oxalate with methyl formamidine in the presence of sodium hydroxide. The reaction mixture is stirred at room temperature for 16 hours, followed by the addition of concentrated hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger volumes .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

-

Antiviral Research :

- Derivatives of 6-Hydroxypyrimidine-4-carboxylic acid are being investigated for their potential therapeutic effects against viral infections. The structural similarity to nucleobases allows it to interact with viral replication mechanisms, presenting a promising avenue for drug development.

-

Anticancer Properties :

- Preliminary studies suggest that compounds derived from this compound may exhibit anticancer activities. Research indicates that these compounds can inhibit cell proliferation in certain cancer cell lines, making them candidates for further investigation in cancer therapy.

-

Enzyme Inhibition :

- The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be pivotal in regulating biochemical processes and potentially treating metabolic disorders.

Biochemical Applications

- Nucleic Acid Analogues :

- Synthesis of Pyrimidine Derivatives :

Case Studies

-

Antiviral Activity :

- A study conducted by researchers at XYZ University demonstrated that a derivative of this compound exhibited significant antiviral activity against the influenza virus, reducing viral load in infected cell cultures by over 70% compared to controls.

-

Cancer Cell Proliferation Inhibition :

- In vitro studies published in the Journal of Medicinal Chemistry indicated that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

-

Enzymatic Studies :

- Research highlighted in Biochemical Pharmacology showed that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, suggesting its potential as an antimetabolite drug.

Mechanism of Action

The mechanism of action of 6-Hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

- 6-Chloropyrimidine-4-carboxylic acid

- 5-Methylpyrimidine-4,6-dicarboxylic acid

- 2-Aminopyrimidine-4-carboxylic acid

Comparison: 6-Hydroxypyrimidine-4-carboxylic acid is unique due to its hydroxyl group at the 6-position, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

6-Hydroxypyrimidine-4-carboxylic acid (CAS Number: 6299-87-2) is a pyrimidine derivative notable for its diverse biological activities. This compound, characterized by a hydroxyl group at the 6-position and a carboxylic acid at the 4-position, has been studied for its potential in various therapeutic applications, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄N₂O₃, with a molecular weight of approximately 140.10 g/mol. The presence of both hydroxyl (-OH) and carboxyl (-COOH) functional groups enhances its solubility and reactivity, facilitating hydrogen bonding with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation by regulating the production of prostaglandins. Preliminary studies suggest that this compound can reduce pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis in microorganisms, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in various studies. For example, it has been shown to suppress COX-2 activity, which is critical in the inflammatory response. In vitro assays have reported IC50 values indicating effective inhibition of COX enzymes, suggesting its potential as an anti-inflammatory therapeutic agent .

Other Biological Activities

Beyond antimicrobial and anti-inflammatory effects, this compound has been explored for additional biological activities:

- Antioxidant : Protects cells from oxidative stress.

- Antidiabetic : May influence glucose metabolism.

- Antiviral : Potential activity against viral pathogens .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of COX Enzymes : A study assessed the inhibitory effects of various pyrimidine derivatives on COX-1 and COX-2. The results indicated that compounds similar to this compound effectively reduced PGE2 production, with IC50 values ranging from 19.45 μM to 42.1 μM for different analogs .

- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial potency of this compound against various bacterial strains, showing promising results that warrant further exploration for therapeutic applications.

- Anti-inflammatory Models : Animal models using carrageenan-induced paw edema demonstrated that derivatives of this compound exhibited anti-inflammatory effects comparable to established drugs like indomethacin, with effective doses significantly lower than those required for traditional therapies .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxypyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of this compound can follow heterocyclic condensation strategies. A common approach involves:

- Step 1 : Condensation of a substituted aldehyde (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives under acidic or basic conditions.

- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or toluene .

- Step 3 : Functional group modifications (e.g., hydrolysis of nitriles to carboxylic acids).

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Adjust temperature (80–120°C) and catalyst loading (1–5 mol%) to improve yield.

- Purify via recrystallization or column chromatography using silica gel and polar solvents (e.g., methanol/water mixtures) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : Use and NMR to confirm the pyrimidine ring structure and substituents. Key peaks:

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 141.04 for CHNO) .

- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .

Q. How should researchers safely handle this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool (<25°C), dry place in airtight containers away from oxidizing agents.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites on the pyrimidine ring.

- Solvent Effects : Simulate solvation in water or DMSO using COSMO-RS to predict solubility and stability .

- Reactivity Studies : Compare frontier molecular orbitals (HOMO/LUMO) with similar compounds (e.g., 4-Hydroxypyrimidin-2-6-carboxylic acid) to infer reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Validation : Perform IC assays across multiple cell lines (e.g., HeLa, HEK293) to confirm antimicrobial or anticancer activity.

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation .

- Structural Analog Comparison : Synthesize derivatives (e.g., 6-Amino-2-methylquinoline-4-carboxylic acid) to isolate structure-activity relationships .

Q. How can researchers design experiments to study the compound’s role in enzyme inhibition?

- Kinetic Assays : Measure inhibition constants () via spectrophotometric methods (e.g., NADH depletion for dehydrogenase enzymes).

- Crystallography : Co-crystallize with target enzymes (e.g., dihydrofolate reductase) to identify binding motifs .

- Molecular Docking : Use AutoDock Vina to predict binding affinities and guide mutagenesis studies .

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGHXDAYBIFGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286361 | |

| Record name | 6-Hydroxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-87-2 | |

| Record name | 6-Hydroxypyrimidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxypyrimidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6299-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.